1-Cyclobutyl-3,5-dimethyl-1H-pyrazole
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Overview
Description
1-Cyclobutyl-3,5-dimethyl-1H-pyrazole is a heterocyclic compound featuring a pyrazole ring substituted with cyclobutyl and dimethyl groups. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Cyclobutyl-3,5-dimethyl-1H-pyrazole can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of cyclobutyl hydrazine with 3,5-dimethyl-1,3-diketone in the presence of an acid catalyst can yield the desired pyrazole . Another method involves the use of hydrazine derivatives and diketones under reflux conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: 1-Cyclobutyl-3,5-dimethyl-1H-pyrazole undergoes various chemical reactions, including:
Substitution: The compound can undergo substitution reactions with halogens or other electrophiles to form halogenated pyrazoles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Halogens, electrophiles.
Major Products Formed:
Oxidation: Oxidized pyrazole derivatives.
Reduction: Reduced pyrazole derivatives.
Substitution: Halogenated pyrazoles.
Scientific Research Applications
1-Cyclobutyl-3,5-dimethyl-1H-pyrazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Cyclobutyl-3,5-dimethyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
1-Cyanoacetyl-3,5-dimethylpyrazole: Known for its use as a cyanoacetylating agent.
3,5-Dimethyl-1H-pyrazole: Commonly used in organic synthesis and as a reagent in various chemical reactions.
Uniqueness: 1-Cyclobutyl-3,5-dimethyl-1H-pyrazole stands out due to its unique cyclobutyl substitution, which imparts distinct structural and reactivity properties compared to other pyrazole derivatives. This uniqueness makes it valuable in specific applications where other pyrazoles may not be as effective .
Properties
Molecular Formula |
C9H14N2 |
---|---|
Molecular Weight |
150.22 g/mol |
IUPAC Name |
1-cyclobutyl-3,5-dimethylpyrazole |
InChI |
InChI=1S/C9H14N2/c1-7-6-8(2)11(10-7)9-4-3-5-9/h6,9H,3-5H2,1-2H3 |
InChI Key |
IEISAZOQQCCDEZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C2CCC2)C |
Origin of Product |
United States |
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